molecular formula C13H20N4 B1480909 3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098091-45-1

3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Cat. No.: B1480909
CAS No.: 2098091-45-1
M. Wt: 232.32 g/mol
InChI Key: GNMWZRRKXMLGHW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(6-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine (CAS: 2098091-45-1) is a bicyclic heteroaromatic compound featuring an imidazo[1,2-b]pyrazole core substituted at the 6-position with a cyclopentyl group and at the 1-position with a propan-1-amine side chain. The molecular formula is C₁₂H₁₉N₅, with a molar mass of 233.32 g/mol (calculated).

Safety and Handling
The compound is classified as hazardous due to risks of toxicity via ingestion, inhalation, or skin contact. It exhibits environmental toxicity to aquatic organisms and requires storage in a dry, ventilated area at controlled temperatures (2–8°C). Personal protective equipment (PPE), including gloves and eye protection, is mandatory during handling .

Properties

IUPAC Name

3-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c14-6-3-7-16-8-9-17-13(16)10-12(15-17)11-4-1-2-5-11/h8-11H,1-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMWZRRKXMLGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN3C=CN(C3=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C12H17N5
  • Molecular Weight : 231.3 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Properties : Research indicates that derivatives of imidazo[1,2-b]pyrazole exhibit significant anticancer effects. Specifically, compounds in this class can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest through modulation of key signaling pathways .
  • Anti-inflammatory Effects : The imidazo[1,2-b]pyrazole scaffold has shown promise in reducing inflammation. This is primarily achieved by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties of related compounds, suggesting potential applications in treating infections caused by resistant strains of bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes and receptors, inhibiting their activity. For instance, it may inhibit kinases involved in cancer cell signaling pathways, thereby disrupting tumor growth .
  • Cell Signaling Modulation : It modulates various cell signaling pathways that are critical for cell survival and proliferation. This includes the activation or inhibition of pathways that control apoptosis and cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells; inhibits proliferation,
Anti-inflammatoryReduces levels of pro-inflammatory cytokines,
AntimicrobialExhibits activity against certain bacterial strains,

Case Study Example

A study conducted on imidazo[1,2-b]pyrazole derivatives demonstrated their efficacy against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner while also triggering apoptotic pathways. This highlights the therapeutic potential of such compounds in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The imidazo[1,2-b]pyrazole scaffold is a versatile pharmacophore. Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituent at 6-position Side Chain at 1-position Molecular Formula Key Properties/Applications References
3-(6-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine Cyclopentyl Propan-1-amine C₁₂H₁₉N₅ Lipophilic; potential kinase inhibitor
3-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine Thiophen-2-yl Propan-1-amine C₁₁H₁₄N₄S Enhanced π-π interactions; explored in antiviral studies
3-(6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine tert-Butyl Propan-1-amine C₁₁H₁₉N₅ Increased steric bulk; limited solubility
3-(1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine (unsubstituted core) None Propan-1-amine C₇H₁₁N₅ Baseline scaffold for SAR studies
2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Thiophen-2-yl Ethan-1-amine C₁₀H₁₂N₄S Shorter side chain; reduced bioavailability

Pharmacological and Biochemical Insights

Kinase Inhibition Potential: The cyclopentyl-substituted derivative exhibits structural similarity to YPC-21440 and YPC-21817 (imidazo[1,2-b]pyridazine-based kinase inhibitors), which feature piperazine and fluorophenyl substituents. These compounds demonstrate nanomolar IC₅₀ values against Pim kinases, suggesting that the cyclopentyl group in the target compound may similarly enhance hydrophobic interactions with kinase ATP-binding pockets . Gandotinib (imidazo[1,2-b]pyridazin-6-amine), a clinical-stage antineoplastic agent, shares a bicyclic core but differs in substituent positioning, highlighting the critical role of the 6-cyclopentyl group in modulating selectivity .

Electronic and Steric Effects: Replacement of cyclopentyl with thiophen-2-yl () introduces sulfur-mediated hydrogen bonding but reduces metabolic stability due to oxidative susceptibility .

Research Findings and Challenges

  • Environmental and Toxicity Profiles : The cyclopentyl derivative’s environmental toxicity () exceeds that of the thiophene analogue, likely due to higher persistence in aquatic systems .

Key Challenges

  • Limited experimental data on the target compound’s pharmacokinetics and specific target engagement.

Preparation Methods

One-Pot Sequential Synthesis Approach

A well-documented method for synthesizing 1H-imidazo[1,2-b]pyrazoles involves a sequential one-pot reaction starting from ethoxymethylene malonic acid derivatives, hydrazine, aldehydes, and isocyanides under mild conditions:

  • Hydrazine monohydrate is reacted with ethoxymethylene malonic acid derivatives in ethanol under microwave irradiation (80–150°C, 10 min).
  • After initial cyclization, aldehydes and isocyanides are added sequentially with trifluoroacetic acid (TFA) as a catalyst at room temperature.
  • The reaction mixture is stirred for 10–60 minutes, leading to the formation of the imidazo[1,2-b]pyrazole ring system.
  • The product precipitates and is isolated by filtration and washing or purified by flash chromatography if necessary.

This method allows for the incorporation of various substituents, including cyclopentyl groups, by selecting appropriate aldehydes or isocyanides.

Attachment of the Propan-1-amine Side Chain

The propan-1-amine moiety can be introduced by:

  • Alkylation of the imidazo[1,2-b]pyrazole nitrogen with a 3-bromopropylamine or similar alkylating agents.
  • Alternatively, nucleophilic substitution reactions where the amine group is introduced at the 3-position of the heterocycle.

A typical approach involves:

  • Preparing 3-halopropyl derivatives of the imidazo[1,2-b]pyrazole intermediate.
  • Subsequent substitution with ammonia or primary amines to yield the propan-1-amine substituent.

This step often requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Representative Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Hydrazine + ethoxymethylene malonate Microwave irradiation, EtOH, 80–150°C, 10 min 60–70 Formation of pyrazole intermediate
Addition of aldehydes + isocyanides + TFA Room temperature, 10–60 min stirring 65–75 Cyclization to imidazo[1,2-b]pyrazole
Alkylation with 3-bromopropylamine DMF or NMP solvent, 60–130°C, 3 h 30–50 Introduction of propan-1-amine side chain
Purification Flash chromatography (hexane/EtOAc or DCM/MeOH/NH4OH) - To isolate pure final compound

These conditions are adapted from related heterocyclic synthesis protocols and amine functionalization procedures.

Analytical Characterization

The synthesized this compound is typically characterized by:

For example, related imidazo[1,2-b]pyrazole derivatives show characteristic NMR signals for tert-butyl, aromatic, and amine protons, which can be correlated to the cyclopentyl and propan-1-amine substituents in the target compound.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents Conditions Yield Range (%)
Imidazo[1,2-b]pyrazole core formation One-pot sequential reaction with hydrazine, aldehydes, isocyanides Hydrazine monohydrate, ethoxymethylene malonate, aldehydes, isocyanides, TFA Microwave irradiation, EtOH, RT stirring 60–75
Cyclopentyl group introduction Use of cyclopentyl-substituted aldehydes or isocyanides Cyclopentyl aldehyde or isocyanide Same as above Incorporated in core synthesis
Propan-1-amine side chain attachment Alkylation with 3-bromopropylamine or nucleophilic substitution 3-bromopropylamine, DMF or NMP 60–130°C, 3 h 30–50
Purification Flash chromatography Hexane/EtOAc or DCM/MeOH/NH4OH Ambient -

Research Findings and Notes

  • The one-pot microwave-assisted synthesis offers a rapid and efficient route to the imidazo[1,2-b]pyrazole core, adaptable to various substituents including cyclopentyl groups.
  • Alkylation for side chain introduction requires optimization to avoid side reactions and achieve moderate yields.
  • Purification methods such as flash chromatography are essential for obtaining analytically pure compounds.
  • The described methods align with current organic synthesis practices for nitrogen-containing heterocycles and amine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

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